Anti-HIV-1 Activity: Aloe Emodin Exhibits >12-fold Higher Potency than Emodin and >100-fold Higher than Physcion
In a direct head-to-head comparison of five anthraquinone derivatives against HIV-1ⅢB in acutely infected C8166 cells, aloe emodin demonstrated the highest potency with an EC50 of 0.89 ± 0.08 μmol/L [1]. Emodin, its closest structural isomer, required an EC50 of 11.44 ± 0.93 μmol/L to achieve comparable inhibition, representing a 12.8-fold reduction in potency. Physcion exhibited an EC50 of 8.59 ± 0.38 μmol/L, while rhein and chrysophanol were substantially less active with EC50 values of 51.28 ± 2.86 μmol/L and 90.58 ± 2.30 μmol/L, respectively [1].
| Evidence Dimension | Anti-HIV-1 replication inhibitory activity (EC50) |
|---|---|
| Target Compound Data | 0.89 ± 0.08 μmol/L (aloe emodin) |
| Comparator Or Baseline | Emodin: 11.44 ± 0.93 μmol/L; Physcion: 8.59 ± 0.38 μmol/L; Rhein: 51.28 ± 2.86 μmol/L; Chrysophanol: 90.58 ± 2.30 μmol/L |
| Quantified Difference | Aloe emodin is 12.8-fold more potent than emodin; 9.7-fold more potent than physcion; 57.6-fold more potent than rhein; 101.8-fold more potent than chrysophanol |
| Conditions | HIV-1ⅢB acutely infected C8166 cells; viral replication estimated by syncytia formation |
Why This Matters
For antiviral research programs, aloe emodin's sub-micromolar EC50 enables lower working concentrations, reduced off-target effects, and greater experimental windows compared to emodin or other analogs.
- [1] Anti-HIV-1 activity of five anthraquinone derivatives (emodin, rhein, chrysophanol, physcion and aloe-emodin) in vitro. Chin J Pathophysiol. 2010. EC50 values: aloe-emodin 0.89±0.08 μmol/L; emodin 11.44±0.93 μmol/L; physcion 8.59±0.38 μmol/L; rhein 51.28±2.86 μmol/L; chrysophanol 90.58±2.30 μmol/L. View Source
